molecular formula C14H14ClNO2S B10970071 3-chloro-N-(4-methylbenzyl)benzenesulfonamide

3-chloro-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B10970071
M. Wt: 295.8 g/mol
InChI Key: FYSBDRRLFPBLJK-UHFFFAOYSA-N
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Description

3-CHLORO-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a methylphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the chlorine and methylphenylmethyl groups. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Products include sulfonic acids or sulfonate esters.

    Reduction: Products include amines or reduced sulfonamide derivatives.

Scientific Research Applications

3-CHLORO-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.

    Biological Studies: Investigated for its potential effects on various biological pathways.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for microbial survival, leading to antimicrobial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE
  • 3-CHLORO-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONIC ACID
  • 3-CHLORO-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONYL CHLORIDE

Uniqueness

3-CHLORO-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methylphenylmethyl group can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

3-chloro-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-11-5-7-12(8-6-11)10-16-19(17,18)14-4-2-3-13(15)9-14/h2-9,16H,10H2,1H3

InChI Key

FYSBDRRLFPBLJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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